

Preclinical Toxicological Profile of Sodium Bromide: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Sodium bromide

Cat. No.: B107317

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Executive Summary

This technical guide provides a comprehensive overview of the preclinical toxicological profile of **sodium bromide** (NaBr), a widely used inorganic salt. The document synthesizes key findings from acute, sub-chronic, and reproductive toxicity studies, as well as genotoxicity assessments. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for pivotal studies are provided. The primary mechanism of toxicity, involving the disruption of thyroid hormone homeostasis, is elucidated through a signaling pathway diagram. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the evaluation of bromide-containing compounds.

Acute Toxicity

Sodium bromide exhibits low acute oral toxicity in preclinical models. The median lethal dose (LD50) has been established in rodent studies.

Table 1: Acute Oral Toxicity of **Sodium Bromide**

Species	LD50 (mg/kg body weight)	Reference
Rodents	3500 - 7000	[1]

Experimental Protocol: Acute Oral Toxicity (General Guideline)

A typical acute oral toxicity study is conducted in accordance with OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method).

- **Test Animals:** Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant females.
- **Housing:** Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
- **Dose Administration:** **Sodium bromide** is typically dissolved in a suitable vehicle (e.g., distilled water) and administered by oral gavage. A single dose is administered to the animals.
- **Observation Period:** Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days post-dosing. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
- **Body Weight:** Individual animal weights are recorded prior to dosing and at least weekly thereafter.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.

Sub-chronic Toxicity

Repeated dose studies have been conducted to evaluate the effects of **sodium bromide** following prolonged exposure. The primary target organ identified in these studies is the thyroid gland.

Table 2: 90-Day Sub-chronic Oral Toxicity of **Sodium Bromide** in Rats

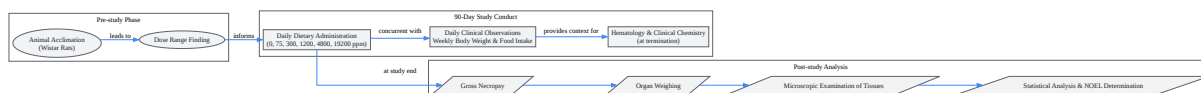
Study Parameter	Details	Reference
Species	Wistar-SPF rats	[2]
Duration	90 days	[2]
Route of Administration	Dietary admixture	[2]
Dose Levels (ppm in diet)	0, 75, 300, 1200, 4800, 19200	[1][2]
Key Findings	- High dose (19200 ppm): Lower body weight gain, depressed grooming, hind leg incoordination.	[2]
- Increased relative thyroid weights (≥ 1200 ppm in females, 19200 ppm in males).	[2]	
- Increased adrenal weight in high-dose males.	[2]	
- Decreased prostate weight in the two highest dose groups.	[2]	
- Increased percentage of neutrophils in high-dose groups.	[2]	
No-Observed-Effect Level (NOEL)	300 ppm in diet (equivalent to 12 mg/kg body weight/day of bromide ion)	[2]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)

The 90-day oral toxicity study with **sodium bromide** in rats was conducted based on principles similar to the current OECD Test Guideline 408.

- Test Animals: Young, healthy Wistar-SPF rats (10 per sex per group).

- **Housing and Diet:** Animals are housed under standard laboratory conditions and fed a diet containing the specified concentrations of **sodium bromide**. Food and water are provided ad libitum.
- **Dose Groups:** At least three dose groups and a concurrent control group.
- **Observations:**
 - **Clinical Signs:** Daily observation for signs of toxicity.
 - **Body Weight and Food Consumption:** Recorded weekly.
 - **Hematology:** Blood samples are collected at termination for analysis of parameters such as hemoglobin, hematocrit, erythrocyte count, leukocyte count (total and differential), and platelet count.
 - **Clinical Chemistry:** Serum samples are analyzed for parameters indicative of liver and kidney function, such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea nitrogen (BUN), and creatinine.
 - **Urinalysis:** Conducted at termination.
- **Pathology:**
 - **Gross Necropsy:** A complete gross examination is performed on all animals.
 - **Organ Weights:** Weights of major organs (e.g., adrenals, brain, heart, kidneys, liver, spleen, testes, thyroid) are recorded.
 - **Histopathology:** A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. Target organs from all dose groups are also examined.



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Fig. 1: Experimental Workflow for a 90-Day Oral Toxicity Study.

Reproductive and Developmental Toxicity

A three-generation study in rats was conducted to assess the effects of **sodium bromide** on reproductive performance and offspring development.

Table 3: Three-Generation Reproductive Toxicity of **Sodium Bromide** in Rats

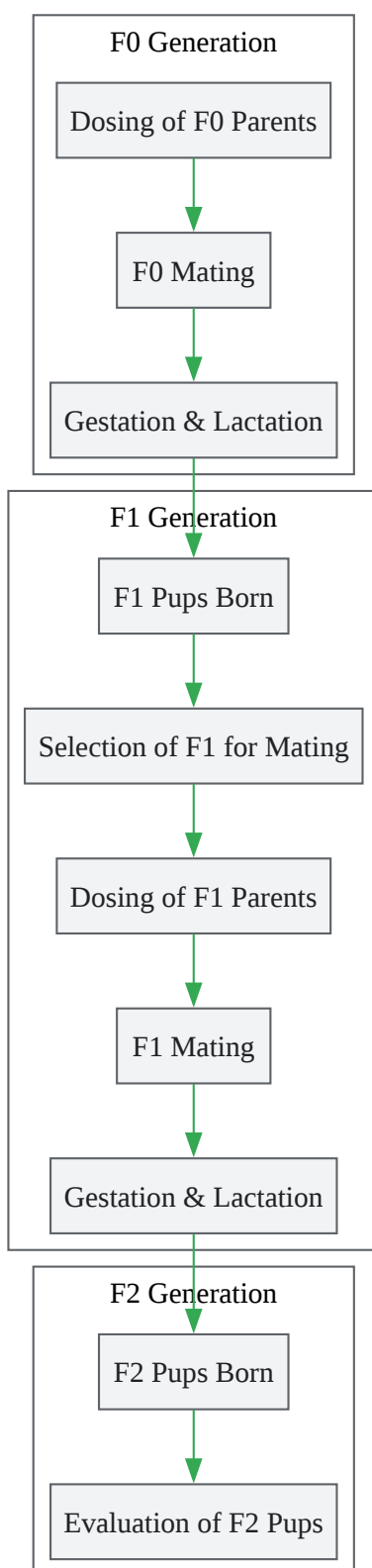
Study Parameter	Details	Reference
Species	Wistar rats	[1]
Duration	Three generations, two litters per generation	[2]
Route of Administration	Dietary admixture	[1]
Dose Levels (mg/kg diet)	0, 75, 300, 1200, 4800, 19200	[1]
Key Findings	- Decreased fertility in the two highest dose groups (4800 and 19200 mg/kg).	[1]
	- Effects on fertility were reversible upon withdrawal of bromide.	[1]
	- No macroscopic changes observed in the offspring.	[1]
	- At 19200 mg/kg, treated females mated with untreated males showed only 20% pregnancy rate, and no treated males sired a litter.	[2]
No-Observed-Effect Level (NOEL) for reproductive effects	1200 mg/kg diet	[2]

Experimental Protocol: Three-Generation Reproductive Toxicity Study (Similar to OECD 416)

This study design evaluates the effects of a substance on male and female reproductive performance and on the growth and development of offspring over multiple generations.

- Parental Generation (F0): Young adult male and female rats are administered **sodium bromide** in their diet for a specified period before mating.

- Mating and Gestation: Animals are mated to produce the F1 generation. Dosing continues through gestation and lactation.
- F1 Generation: Offspring are selected from the F1 litters to become the parental animals for the F2 generation. They are exposed to the same dietary concentrations of **sodium bromide** from weaning through mating, gestation, and lactation.
- F2 Generation: The process is repeated to produce the F2 generation.
- Endpoints Evaluated:
 - Parental Animals: Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, and parturition observations. A full histopathological examination of the reproductive organs is conducted.
 - Offspring: Litter size, viability, sex ratio, body weight, and clinical observations from birth to weaning. Developmental landmarks and reproductive organ function may also be assessed.



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Fig. 2: Experimental Workflow for a Three-Generation Reproductive Toxicity Study.

Genotoxicity

Sodium bromide has been evaluated for its potential to induce genetic mutations and chromosomal damage in a battery of in vitro and in vivo assays.

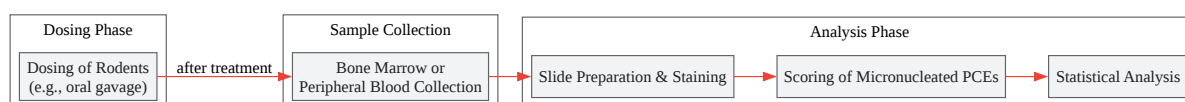
Table 4: Genotoxicity of **Sodium Bromide**

Assay	Test System	Results	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains TA98 and TA100	Negative (with and without metabolic activation)	[3]
In Vitro Chromosomal Aberration Assay	Human lymphocytes	Negative	[3]
In Vivo DNA Damage Assay	Mammalian cells	No evidence of DNA damage	[3]

Experimental Protocols for Genotoxicity Assays

- **Tester Strains:** A set of *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and/or *Escherichia coli* strains (e.g., WP2 uvrA) are used to detect point mutations (base-pair substitutions and frameshifts).
- **Metabolic Activation:** The assay is performed both in the absence and presence of an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
- **Procedure:** The tester strains, the test substance at several concentrations, and either S9 mix or a buffer are combined and plated on minimal agar medium. After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted.
- **Evaluation:** A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

- **Cell Cultures:** Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.
- **Treatment:** Cells are exposed to at least three concentrations of **sodium bromide**, with and without metabolic activation (S9).
- **Metaphase Arrest:** After treatment, a spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
- **Analysis:** Chromosomes are harvested, stained, and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
- **Evaluation:** A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.
- **Test Animals:** Typically rodents (e.g., mice or rats).
- **Dosing:** Animals are treated with **sodium bromide**, usually via oral gavage or intraperitoneal injection, at three dose levels.
- **Sample Collection:** Bone marrow or peripheral blood is collected at appropriate time points after the last dose.
- **Slide Preparation and Analysis:** Smears are prepared and stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs). A large number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei.
- **Evaluation:** A statistically significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.



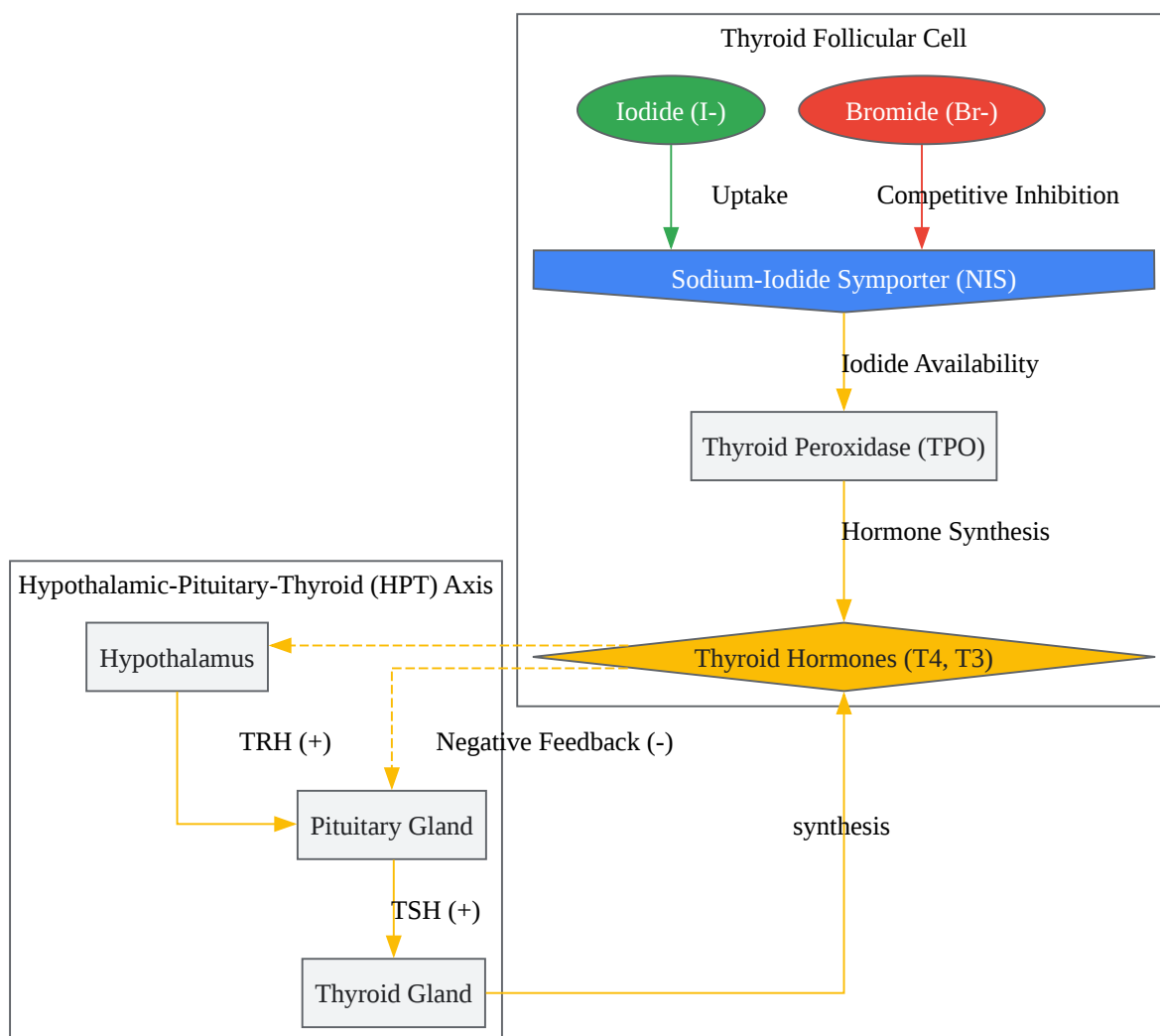
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Fig. 3: Experimental Workflow for an In Vivo Micronucleus Test.

Mechanism of Toxicity: Thyroid Disruption

The primary mechanism of **sodium bromide** toxicity identified in preclinical studies is its interference with thyroid function. Bromide ions (Br-) are structurally similar to iodide ions (I-) and can competitively inhibit the uptake of iodide by the thyroid gland. This process is mediated by the sodium-iodide symporter (NIS), a protein located on the basolateral membrane of thyroid follicular cells.

Reduced iodide uptake leads to decreased synthesis of thyroid hormones (thyroxine, T4, and triiodothyronine, T3). This, in turn, triggers a feedback mechanism in the hypothalamic-pituitary-thyroid (HPT) axis, resulting in increased secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. Chronic stimulation of the thyroid by TSH can lead to hyperplasia and other histopathological changes in the gland.[1][4]



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Fig. 4: Signaling Pathway of **Sodium Bromide**-Induced Thyroid Disruption.

Conclusion

The preclinical toxicological profile of **sodium bromide** is characterized by low acute toxicity. The primary target organ for toxicity following repeated exposure is the thyroid gland, with a clear mechanism involving the competitive inhibition of iodide uptake. Reproductive effects are observed at high doses and appear to be reversible. **Sodium bromide** is not considered to be genotoxic based on a standard battery of in vitro and in vivo tests. The no-observed-effect levels established in these preclinical studies are crucial for the risk assessment of human exposure to bromide.

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